(4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
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Overview
Description
The compound (4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a complex organic molecule with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its intricate structure, featuring multiple functional groups, makes it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate involves several steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the pyrazolo[1,2-a][1,2,4]triazol-4-ium moiety, and the attachment of the sulfanyl and hydroxyethyl groups. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to maintain consistency and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate: can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The pyrazolo[1,2-a][1,2,4]triazol-4-ium moiety can be reduced to its corresponding amine.
Substitution: The sulfanyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while substitution of the sulfanyl group could produce a wide range of thioether derivatives.
Scientific Research Applications
(4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate: has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, given its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pyrazolo[1,2-a][1,2,4]triazol-4-ium moiety is particularly important for its biological activity, as it can form hydrogen bonds and electrostatic interactions with target molecules. Additionally, the sulfanyl group can participate in redox reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
(4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate: can be compared with other similar compounds, such as:
Penicillins: Both have a bicyclic core, but penicillins lack the pyrazolo[1,2-a][1,2,4]triazol-4-ium moiety.
Cephalosporins: Similar to penicillins, cephalosporins have a different bicyclic structure and lack the unique functional groups present in the compound.
Carbapenems: These antibiotics also have a bicyclic core but differ in their side chains and functional groups.
The uniqueness of This compound lies in its combination of functional groups and its potential for diverse chemical reactions and applications.
Properties
Molecular Formula |
C15H18N4O4S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H18N4O4S/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)24-9-3-17-5-16-6-18(17)4-9/h5-11,20H,3-4H2,1-2H3/t7-,8?,10-,11-/m1/s1 |
InChI Key |
MRMBZHPJVKCOMA-WAOAVRLKSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])C(C)O |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])C(C)O |
Origin of Product |
United States |
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